molecular formula C24H25Cl2NO2 B13831017 1-({Cyclohexyl[(3,5-dichloro-2-hydroxyphenyl)methyl]amino}methyl)naphthalen-2-ol CAS No. 4479-38-3

1-({Cyclohexyl[(3,5-dichloro-2-hydroxyphenyl)methyl]amino}methyl)naphthalen-2-ol

Cat. No.: B13831017
CAS No.: 4479-38-3
M. Wt: 430.4 g/mol
InChI Key: LJFIQMUDEMGRBP-UHFFFAOYSA-N
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Description

1-[[CYCLOHEXYL-[(3,5-DICHLORO-2-HYDROXY-PHENYL)METHYL]AMINO]METHYL]NAPHTHALEN-2-OL is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a dichloro-hydroxyphenyl group, and a naphthalen-2-ol moiety

Preparation Methods

The synthesis of 1-[[CYCLOHEXYL-[(3,5-DICHLORO-2-HYDROXY-PHENYL)METHYL]AMINO]METHYL]NAPHTHALEN-2-OL typically involves multiple steps:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often utilizing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-[[CYCLOHEXYL-[(3,5-DICHLORO-2-HYDROXY-PHENYL)METHYL]AMINO]METHYL]NAPHTHALEN-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced using hydrogenation catalysts like palladium on carbon to yield the corresponding amine.

    Substitution: The dichloro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium.

Scientific Research Applications

1-[[CYCLOHEXYL-[(3,5-DICHLORO-2-HYDROXY-PHENYL)METHYL]AMINO]METHYL]NAPHTHALEN-2-OL has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets.

    Materials Science: The compound’s structural properties make it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 1-[[CYCLOHEXYL-[(3,5-DICHLORO-2-HYDROXY-PHENYL)METHYL]AMINO]METHYL]NAPHTHALEN-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

1-[[CYCLOHEXYL-[(3,5-DICHLORO-2-HYDROXY-PHENYL)METHYL]AMINO]METHYL]NAPHTHALEN-2-OL can be compared with similar compounds, such as:

    1-[[CYCLOHEXYL-[(3,5-DICHLORO-2-HYDROXY-PHENYL)METHYL]AMINO]METHYL]BENZENE: This compound lacks the naphthalen-2-ol moiety, which may result in different biological and chemical properties.

    1-[[CYCLOHEXYL-[(3,5-DICHLORO-2-HYDROXY-PHENYL)METHYL]AMINO]METHYL]PHENOL: The presence of a phenol group instead of naphthalen-2-ol may affect its reactivity and interaction with biological targets.

The uniqueness of 1-[[CYCLOHEXYL-[(3,5-DICHLORO-2-HYDROXY-PHENYL)METHYL]AMINO]METHYL]NAPHTHALEN-2-OL lies in its combination of structural features, which confer specific chemical and biological properties not found in its analogs.

Properties

CAS No.

4479-38-3

Molecular Formula

C24H25Cl2NO2

Molecular Weight

430.4 g/mol

IUPAC Name

1-[[cyclohexyl-[(3,5-dichloro-2-hydroxyphenyl)methyl]amino]methyl]naphthalen-2-ol

InChI

InChI=1S/C24H25Cl2NO2/c25-18-12-17(24(29)22(26)13-18)14-27(19-7-2-1-3-8-19)15-21-20-9-5-4-6-16(20)10-11-23(21)28/h4-6,9-13,19,28-29H,1-3,7-8,14-15H2

InChI Key

LJFIQMUDEMGRBP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(CC2=C(C(=CC(=C2)Cl)Cl)O)CC3=C(C=CC4=CC=CC=C43)O

Origin of Product

United States

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